4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione |
InChI |
InChI=1S/C15H16N2O3/c1-20-10-7-5-9(6-8-10)14-13-11(16-15(19)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,19) |
InChI Key |
SQKGAHBFUCLKFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=O)N2 |
solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione (CAS No. 4875-49-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antioxidant, antibacterial, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 272.30 g/mol. The structure features a quinazoline core that is known for its pharmacological versatility.
1. Antioxidant Activity
Research has demonstrated that quinazolinone derivatives exhibit notable antioxidant properties. The antioxidant activity of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione can be evaluated using various assays such as:
- DPPH (2,2-diphenyl-1-picrylhydrazyl) assay
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay
- CUPRAC (cupric ion reducing antioxidant capacity) assay
Studies indicate that the presence of hydroxyl groups enhances the antioxidant capacity significantly. Compounds with methoxy substituents also showed improved radical scavenging abilities compared to their unsubstituted counterparts .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | CUPRAC IC50 (µM) |
|---|---|---|---|
| 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione | 23.0 | 15.3 | 20.1 |
| Other derivatives | Varies | Varies | Varies |
2. Antibacterial Activity
The compound has been assessed for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies suggest that modifications to the quinazoline structure can enhance its efficacy against resistant strains.
In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA. The mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
Table 2: Antibacterial Efficacy
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione | MRSA | 0.25 |
| Control Antibiotic | MRSA | 64 |
3. Potential Therapeutic Applications
The biological activities of this compound suggest potential applications in treating oxidative stress-related diseases and bacterial infections. Its ability to act as an antioxidant may offer neuroprotective effects in conditions like Alzheimer's disease . Furthermore, the antibacterial properties highlight its potential role in developing new antibiotics against resistant bacteria.
Case Studies
A recent study synthesized various quinazolinone derivatives and evaluated their biological activities. Among them, the compound displayed superior antioxidant and antibacterial properties compared to others tested . The findings underscore the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Biological Activities
Research indicates that 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione exhibits a range of biological activities:
-
Analgesic Properties :
- The compound has shown potential as an analgesic agent. Structure-activity relationship studies suggest that modifications to its structure can enhance its analgesic efficacy. For instance, derivatives with diethyl substitutions have demonstrated higher activity compared to those with aromatic substitutions.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione and related compounds:
-
Study on Anticancer Activity :
A series of quinazolinone derivatives were synthesized and tested for their anticancer properties. Compounds showed significant growth inhibition against various cancer cell lines, indicating that structural modifications could lead to improved therapeutic agents . -
Anti-inflammatory Research :
In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects in models of edema and arthritis. For example, specific compounds showed up to 36% inhibition of edema at a dose level of 50 mg/kg .
Comparative Analysis of Related Compounds
The following table summarizes some notable compounds related to 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-2(3H)-quinazolinone | Similar quinazoline core without tetrahydro structure | Analgesic properties |
| 2-(methylthio)quinazolin-4(3H)-one | Contains a methylthio group at position 2 | Antimicrobial activity |
| 6-(trifluoromethyl)quinazolin-4(3H)-one | Trifluoromethyl group enhances lipophilicity | Enhanced anticancer activity |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The core structure is conserved across analogues, but substituents on the aryl group and alkyl chains modulate properties:
Key Observations :
Physicochemical Properties
Table 2: Comparative Spectral and Physical Data
Preparation Methods
Role of DMAP in One-Pot Synthesis
DMAP facilitates carbamate formation from and the amine substrate, accelerating cyclization via nucleophilic acyl substitution. Kinetic studies show a 15-fold rate increase compared to uncatalyzed reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
